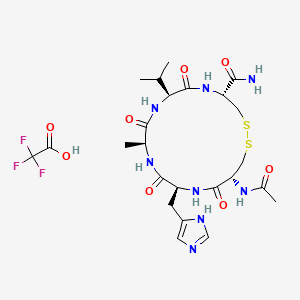ADH-1 trifluroacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
ADH-1 trifluoroacetate is a synthetic compound recognized for its role as an antagonist of N-cadherin, a protein crucial for cell adhesion. By inhibiting N-cadherin-mediated interactions, ADH-1 trifluoroacetate disrupts cell adhesion, which is particularly significant in cancer biology. This compound has demonstrated potential anti-tumor and anti-angiogenic properties, making it a focus of research in oncology and related fields .
- Oxidation: Formation of disulfide bonds between cysteine residues.
- Reduction: Cleavage of disulfide bonds to yield free thiol groups.
- Substitution: Modifications at amino acid side chains.
Common reagents and conditions for these reactions include:
- Oxidation: Hydrogen peroxide or iodine under mild conditions.
- Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
- Substitution: Various protecting groups and deprotecting agents used in peptide synthesis.
The major products from these reactions typically involve modified peptide structures, such as cyclic peptides with either intact or cleaved disulfide bonds.
ADH-1 trifluoroacetate exhibits significant biological activity by targeting N-cadherin. Its mechanism of action involves disrupting cell-cell adhesion, which can lead to reduced motility and increased apoptosis in cancer cells. This inhibition also influences various signaling pathways related to cell survival and proliferation, contributing to its anti-tumor effects .
The synthesis of ADH-1 trifluoroacetate generally employs solid-phase peptide synthesis techniques, followed by cyclization and purification steps. The specific peptide sequence includes N-acetyl-cysteine-histidine-alanine-valine-cysteine, with a notable disulfide bond between the cysteine residues. In industrial settings, the synthesis would involve optimizing reaction conditions—such as temperature, pH, and solvent systems—to enhance yield and purity. Automated peptide synthesizers and high-performance liquid chromatography are crucial for purification processes .
ADH-1 trifluoroacetate has diverse applications across several fields:
- Chemistry: Serves as a model compound for studying peptide synthesis and cyclization.
- Biology: Investigated for its role in inhibiting cell adhesion and motility, particularly in cancer research.
- Medicine: Explored as a potential therapeutic agent due to its anti-tumor and anti-angiogenic properties.
- Industry: Utilized in developing peptide-based drugs and as a tool in drug discovery initiatives .
Research on ADH-1 trifluoroacetate has focused on its interactions with N-cadherin and the subsequent effects on cellular behavior. Studies have shown that this compound effectively blocks collagen I-mediated changes in pancreatic cancer cells, significantly preventing induced cell motility. These findings underscore its potential utility in therapeutic contexts aimed at inhibiting cancer progression .
Several compounds share similarities with ADH-1 trifluoroacetate, particularly concerning their roles as N-cadherin antagonists or their structural characteristics. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| ADH-1 trifluoroacetate | Cyclic peptide | N-cadherin antagonist | Disrupts cell adhesion; significant anti-tumor activity |
| Exherin | Peptide | N-cadherin antagonist | Similar mechanism; used in clinical trials for cancer |
| Sodium trifluoroacetate | Salt of trifluoroacetic acid | Source of trifluoromethylation | Primarily used as a reagent rather than an anti-cancer agent |
| Trifluoroacetic anhydride | Anhydride | Reagent for organic synthesis | Used in the preparation of various fluorinated compounds |
ADH-1 trifluoroacetate stands out due to its specific targeting of N-cadherin and its direct implications for cancer therapy, differentiating it from other similar compounds that may not exhibit the same level of biological activity or therapeutic potential .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Sequence
Other CAS
1135237-88-5
Wikipedia
Dates
[2]. Yarom N, et al. Phase I clinical trial of Exherin (ADH-1) in patients with advanced solid tumors. Curr Clin Pharmacol. 2013 Feb 1;8(1):81-8.








